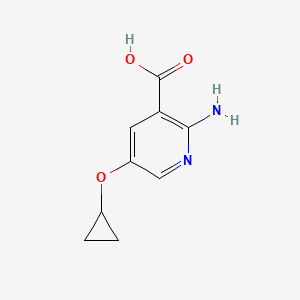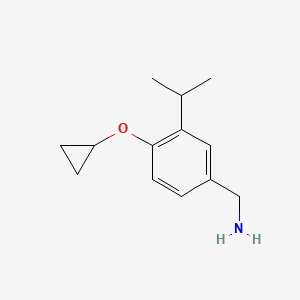
(R)-4-(iodomethyl)dihydrofuran-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-4-(iodomethyl)dihydrofuran-2(3H)-one is a chiral compound belonging to the class of dihydrofurans It is characterized by the presence of an iodomethyl group attached to the furan ring, which imparts unique chemical properties to the molecule
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(iodomethyl)dihydrofuran-2(3H)-one typically involves the iodination of a suitable precursor. One common method is the iodination of ®-4-(hydroxymethyl)dihydrofuran-2(3H)-one using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under mild conditions to ensure the stereochemical integrity of the product.
Industrial Production Methods
Industrial production of ®-4-(iodomethyl)dihydrofuran-2(3H)-one may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be guided by considerations of cost, availability, and environmental impact.
化学反応の分析
Types of Reactions
®-4-(iodomethyl)dihydrofuran-2(3H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: Reduction of the iodomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of methyl derivatives.
科学的研究の応用
Chemistry
In chemistry, ®-4-(iodomethyl)dihydrofuran-2(3H)-one is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis, where it can be used to introduce chirality into target molecules.
Biology
In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, making it a useful tool in drug discovery and development.
Medicine
In medicinal chemistry, ®-4-(iodomethyl)dihydrofuran-2(3H)-one derivatives may be explored for their potential therapeutic properties. They could serve as lead compounds for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer science and material engineering.
作用機序
The mechanism of action of ®-4-(iodomethyl)dihydrofuran-2(3H)-one and its derivatives depends on the specific application. In general, the iodomethyl group can participate in various chemical reactions, leading to the formation of new bonds and functional groups. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.
類似化合物との比較
Similar Compounds
®-4-(bromomethyl)dihydrofuran-2(3H)-one: Similar in structure but with a bromomethyl group instead of an iodomethyl group.
®-4-(chloromethyl)dihydrofuran-2(3H)-one: Contains a chloromethyl group instead of an iodomethyl group.
®-4-(hydroxymethyl)dihydrofuran-2(3H)-one: Contains a hydroxymethyl group instead of an iodomethyl group.
Uniqueness
®-4-(iodomethyl)dihydrofuran-2(3H)-one is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its bromomethyl and chloromethyl analogs. The iodine atom is larger and more polarizable, making the compound more reactive in certain substitution and elimination reactions. This unique reactivity can be exploited in the synthesis of complex molecules and in various industrial applications.
特性
分子式 |
C5H7IO2 |
|---|---|
分子量 |
226.01 g/mol |
IUPAC名 |
(4R)-4-(iodomethyl)oxolan-2-one |
InChI |
InChI=1S/C5H7IO2/c6-2-4-1-5(7)8-3-4/h4H,1-3H2/t4-/m0/s1 |
InChIキー |
BJBZTRRPEUMKHZ-BYPYZUCNSA-N |
異性体SMILES |
C1[C@H](COC1=O)CI |
正規SMILES |
C1C(COC1=O)CI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(2,4-dibromophenoxy)-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B14803297.png)
![methyl 4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}benzoate](/img/structure/B14803307.png)

![(4Z)-4-[2-(4-cyanophenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B14803332.png)


![5-Methyl-2-sulfanylidene-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B14803352.png)

![[2-[1-[1-[(2R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,5-difluorophenyl)-2-hydroxybutyl]-1,2,4-triazol-4-ium-4-yl]ethoxycarbonyl-methylamino]pyridin-3-yl]methyl 2-(methylamino)acetate;hydrogen sulfate](/img/structure/B14803370.png)

![(4S,4'S,5S,5'S)-2,2'-(1,3-Phenylene)bis[4,5-dihydro-1-[(4-methylphenyl)sulfonyl]-4,5-diphenyl-1H-imidazole]](/img/structure/B14803376.png)

